molecular formula C13H20N2O4 B3882353 4-(1,5-Dimethyl-9-oxo-3,7-diazabicyclo[3.3.1]nonan-3-yl)-4-oxobutanoic acid

4-(1,5-Dimethyl-9-oxo-3,7-diazabicyclo[3.3.1]nonan-3-yl)-4-oxobutanoic acid

Cat. No.: B3882353
M. Wt: 268.31 g/mol
InChI Key: LUMFCIYHMZIEFB-UHFFFAOYSA-N
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Description

4-(1,5-Dimethyl-9-oxo-3,7-diazabicyclo[3.3.1]nonan-3-yl)-4-oxobutanoic acid is a complex organic compound featuring a bicyclic structure with notable biological and chemical properties. The compound’s unique structure, which includes a diazabicyclo[3.3.1]nonane core, makes it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,5-Dimethyl-9-oxo-3,7-diazabicyclo[3.3.1]nonan-3-yl)-4-oxobutanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Diazabicyclo[3.3.1]nonane Core: This step involves the cyclization of appropriate diamine precursors under acidic or basic conditions to form the bicyclic structure.

    Introduction of the Oxo Groups: The oxo groups are introduced through oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide.

    Attachment of the Butanoic Acid Moiety: The final step involves the coupling of the diazabicyclo[3.3.1]nonane core with a butanoic acid derivative, typically through esterification or amidation reactions.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:

    Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.

    Catalysts: Use of catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Advanced purification methods such as chromatography and crystallization to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(1,5-Dimethyl-9-oxo-3,7-diazabicyclo[3.3.1]nonan-3-yl)-4-oxobutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxo groups to hydroxyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diazabicyclo[3.3.1]nonane core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles such as amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Introduction of additional oxo or carboxyl groups.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted diazabicyclo[3.3.1]nonane derivatives.

Scientific Research Applications

4-(1,5-Dimethyl-9-oxo-3,7-diazabicyclo[3.3.1]nonan-3-yl)-4-oxobutanoic acid has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural product analogs and synthetic intermediates.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: It is used in the development of new materials and catalysts for chemical processes.

Mechanism of Action

The mechanism by which 4-(1,5-Dimethyl-9-oxo-3,7-diazabicyclo[3.3.1]nonan-3-yl)-4-oxobutanoic acid exerts its effects involves its interaction with specific molecular targets. The compound can:

    Bind to Enzymes: Inhibit or modulate enzyme activity by binding to the active site or allosteric sites.

    Interact with Receptors: Modulate receptor activity by acting as an agonist or antagonist.

    Affect Cellular Pathways: Influence cellular signaling pathways, leading to changes in gene expression and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonane: Shares the bicyclic core but lacks the oxo and butanoic acid groups.

    3,7-Diazabicyclo[3.3.1]nonane: Similar core structure but different functional groups.

    1,5-Diazabicyclo[4.3.0]non-5-ene: Different bicyclic structure with similar nitrogen atoms.

Uniqueness

4-(1,5-Dimethyl-9-oxo-3,7-diazabicyclo[3.3.1]nonan-3-yl)-4-oxobutanoic acid is unique due to its combination of the diazabicyclo[3.3.1]nonane core with oxo and butanoic acid groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

4-(1,5-dimethyl-9-oxo-3,7-diazabicyclo[3.3.1]nonan-3-yl)-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O4/c1-12-5-14-6-13(2,11(12)19)8-15(7-12)9(16)3-4-10(17)18/h14H,3-8H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUMFCIYHMZIEFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CNCC(C1=O)(CN(C2)C(=O)CCC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(1,5-Dimethyl-9-oxo-3,7-diazabicyclo[3.3.1]nonan-3-yl)-4-oxobutanoic acid
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4-(1,5-Dimethyl-9-oxo-3,7-diazabicyclo[3.3.1]nonan-3-yl)-4-oxobutanoic acid
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4-(1,5-Dimethyl-9-oxo-3,7-diazabicyclo[3.3.1]nonan-3-yl)-4-oxobutanoic acid
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4-(1,5-Dimethyl-9-oxo-3,7-diazabicyclo[3.3.1]nonan-3-yl)-4-oxobutanoic acid
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4-(1,5-Dimethyl-9-oxo-3,7-diazabicyclo[3.3.1]nonan-3-yl)-4-oxobutanoic acid
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4-(1,5-Dimethyl-9-oxo-3,7-diazabicyclo[3.3.1]nonan-3-yl)-4-oxobutanoic acid

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